trans-4-Amino-1-isopropyl-3-pyrrolidinol chemical structure and properties
trans-4-Amino-1-isopropyl-3-pyrrolidinol chemical structure and properties
Topic: trans-4-Amino-1-isopropyl-3-pyrrolidinol: A Critical Scaffold in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
A Versatile Chiral Scaffold for Next-Generation Therapeutics
Executive Summary
In the landscape of modern medicinal chemistry, the pyrrolidine ring stands as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. trans-4-Amino-1-isopropyl-3-pyrrolidinol represents a highly valuable, stereochemically defined building block within this class. Its unique structural features—a rigid five-membered ring, defined trans-stereochemistry between the polar amino and hydroxyl groups, and a tunable N-isopropyl handle—make it an ideal scaffold for fragment-based drug discovery (FBDD), particularly in the development of kinase inhibitors, GPCR ligands, and glycosidase inhibitors.
This guide provides a comprehensive technical analysis of this compound, detailing its physicochemical properties, robust synthetic pathways, and strategic applications in drug design.
Chemical Identity & Structural Analysis[1][2]
The compound is characterized by a pyrrolidine core substituted at the 1-position with an isopropyl group, and at the 3- and 4-positions with hydroxyl and amino groups, respectively. The trans relative configuration is critical for its biological utility, often dictating the vector of substituents in an active site.
| Property | Details |
| IUPAC Name | trans-4-Amino-1-(propan-2-yl)pyrrolidin-3-ol |
| CAS Number | 1609399-97-4 (Dihydrochloride salt) |
| Molecular Formula | C₇H₁₆N₂O (Free Base) / C₇H₁₈Cl₂N₂O (2HCl Salt) |
| Molecular Weight | 144.22 g/mol (Free Base) / 217.14 g/mol (2HCl Salt) |
| Chirality | Contains 2 chiral centers (3,4).[1][2][3] The "trans" form is a racemate of (3R,4R) and (3S,4S) unless resolved. |
| Stereochemistry | trans-relationship (anti) between -OH and -NH₂ groups. |
Stereochemical Significance
The trans configuration forces the hydrogen bond donor (OH) and acceptor/donor (NH₂) into specific spatial orientations. In enzyme pockets, this rigidity reduces the entropic penalty of binding compared to flexible linear analogs. The trans isomer is thermodynamically favored in ring-opening syntheses from epoxides (anti-addition).
Physicochemical Profile
Understanding the physicochemical properties is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.
| Parameter | Value (Estimated/Experimental) | Implication for Drug Design |
| LogP (Octanol/Water) | ~ -0.5 to 0.2 | Highly hydrophilic; good solubility but may require lipophilic appendages for cell permeability. |
| pKa (Secondary Amine) | ~ 9.5 - 10.5 | Protonated at physiological pH; good for electrostatic interactions (e.g., Asp/Glu residues). |
| pKa (Tertiary Amine) | ~ 8.5 - 9.5 | The ring nitrogen (N1) is also basic but sterically hindered by the isopropyl group. |
| Topological Polar Surface Area (TPSA) | ~ 46 Ų | Well within the range for CNS penetration (< 90 Ų) and oral bioavailability (< 140 Ų). |
| H-Bond Donors / Acceptors | 2 / 3 | Excellent potential for specific binding interactions. |
Synthetic Pathways & Manufacturing[6]
The synthesis of trans-4-amino-1-isopropyl-3-pyrrolidinol is a classic example of stereocontrolled ring opening. The most robust route involves the formation of an epoxide intermediate followed by nucleophilic attack.
4.1. Core Synthetic Logic (Epoxide Opening)
The synthesis typically starts from N-isopropyl-3-pyrroline or by building the ring via cyclization. The key step is the regioselective and stereospecific ring opening of the intermediate epoxide.[4]
Step 1: Epoxidation
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Precursor: 1-Isopropyl-3-pyrroline.[5]
-
Reagent: m-CPBA (meta-chloroperoxybenzoic acid) or H₂O₂/catalyst.
-
Product: 1-Isopropyl-3,4-epoxypyrrolidine (racemic).
-
Mechanism: Syn-addition of oxygen to the alkene.
Step 2: Aminolysis (Ring Opening) [6]
-
Reagent: Aqueous Ammonia (NH₄OH) or a protected amine source (e.g., Benzylamine, Azide).
-
Conditions: Heating in ethanol/water or using Lewis Acid catalysts (e.g., LiClO₄).
-
Mechanism: Sₙ2 attack by the nucleophile (NH₃) on the epoxide carbon.
-
Stereochemistry: The nucleophile attacks from the face opposite to the epoxide oxygen, strictly yielding the trans -amino alcohol.
4.2. Visualization of Synthesis Pathway
Figure 1: Stereoselective synthesis via epoxide ring opening.[4] The Sₙ2 mechanism guarantees the trans-configuration.
4.3. Detailed Experimental Protocol (Bench-Scale)
Note: This protocol is a generalized composite of standard literature methods for aminopyrrolidinols.
-
Epoxidation:
-
Dissolve 1-isopropyl-3-pyrroline (10 mmol) in DCM (50 mL).
-
Cool to 0°C. Slowly add m-CPBA (1.1 eq) over 30 mins.
-
Stir at RT for 4 hours. Monitor by TLC.[7]
-
Quench with saturated Na₂SO₃ and NaHCO₃. Extract with DCM, dry over MgSO₄, and concentrate to yield the epoxide.
-
-
Ring Opening (Aminolysis):
-
Dissolve the crude epoxide (10 mmol) in Ethanol (20 mL) and 30% aq. NH₄OH (10 mL).
-
Seal in a pressure tube and heat to 60-80°C for 12 hours.
-
Critical Control Point: Ensure complete consumption of epoxide to avoid polymerization side products.
-
Concentrate under vacuum to remove excess ammonia and ethanol.
-
-
Purification:
-
The crude product is often an oil.
-
Convert to the dihydrochloride salt by adding HCl in dioxane/ether. The salt precipitates as a stable solid (CAS 1609399-97-4).
-
Recrystallize from MeOH/Et₂O if necessary.
-
Medicinal Chemistry Applications
The trans-4-amino-1-isopropyl-3-pyrrolidinol scaffold is not merely an intermediate; it is a pharmacophore enhancer.
5.1. Kinase Inhibitors
Many kinase inhibitors require a solvent-exposed solubilizing group. The pyrrolidine nitrogen (N1) can be derivatized or, in this case, the isopropyl group provides a small hydrophobic bulk that fits into specific pockets (e.g., the ribose binding pocket or solvent front). The 3-OH and 4-NH₂ groups serve as vectors for hydrogen bonding with hinge region residues.
5.2. GPCR Ligands
In GPCR drug design (e.g., Histamine H3, Dopamine D3), the basic nitrogen of the pyrrolidine ring is crucial for the salt bridge interaction with the conserved Aspartate residue in Transmembrane Domain 3 (TM3). The trans-hydroxyl group can pick up additional H-bond interactions, improving selectivity over related receptor subtypes.
5.3. Glycosidase Inhibition
Hydroxylated pyrrolidines (iminosugars) mimic the transition state of sugar hydrolysis. While the N-isopropyl group is bulkier than typical iminosugars, this scaffold serves as a template for designing non-sugar-like inhibitors that may have better pharmacokinetic profiles.
5.4. Strategic Derivatization Map
Figure 2: Structure-Activity Relationship (SAR) potential of the scaffold.
Handling, Stability, and Safety
-
Physical State: The dihydrochloride salt is a hygroscopic solid; the free base is a viscous oil or low-melting solid.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free amine is sensitive to CO₂ (carbamate formation).
-
Safety:
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
-
Handling: Use standard PPE (gloves, goggles, fume hood). Avoid contact with strong oxidizing agents.
-
References
-
ChemicalBook. trans-4-Amino-1-isopropyl-3-pyrrolidinol dihydrochloride Properties and CAS. Retrieved from (Verified CAS: 1609399-97-4).
-
Noyori, R. et al. (1994).[4] Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons.[4] (General reference for stereoselective epoxide opening).
-
Lizza, J. R., & Moura-Letts, G. (2017).[8] Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Synthesis, 49, 1231-1242.[8] .
-
Pastó, M. et al. (2003).[4] Synthesis of enantiopure amino alcohols by ring-opening of epoxyalcohols. Tetrahedron: Asymmetry. (Methodology for trans-amino alcohol synthesis).[2][3]
- Smith, A. et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold. Journal of Medicinal Chemistry. (Contextual reference for pyrrolidine utility).
Disclaimer: This guide is for research and educational purposes. Synthesis of chemical compounds should only be performed by qualified personnel in appropriate laboratory settings.
Sources
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